molecular formula C20H25N3O4S B2415739 (1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034319-56-5

(1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2415739
CAS RN: 2034319-56-5
M. Wt: 403.5
InChI Key: CUJAQZRKVDYCOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.5. It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug discovery due to their prevalence in pharmaceuticals. Researchers have explored the synthesis of substituted piperidines and their derivatives for potential drug candidates . The compound’s unique structure could serve as a scaffold for designing novel drugs targeting specific biological pathways.

Anti-Inflammatory and Analgesic Properties

Certain piperidine derivatives exhibit anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated promising effects . Further exploration of this compound’s pharmacological potential could yield valuable insights.

Antimicrobial Activity

Researchers have synthesized novel piperidine derivatives and evaluated their antimicrobial properties. In vitro studies against Gram-positive bacteria, including Staphylococcus aureus, have shown promising results . Investigating the mechanism of action and optimizing these derivatives could lead to effective antimicrobial agents.

Targeting Specific Kinases

The compound’s quinoline moiety suggests potential kinase inhibition. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play crucial roles in cancer, making this avenue of research particularly relevant.

COVID-19 Drug Development

In the context of COVID-19, researchers have explored compounds with antiviral activity. Isatin-based imidazole derivatives, structurally related to piperidines, have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . Investigating whether our compound exhibits similar effects could be valuable.

Chemical Modulation Strategies

Researchers have also investigated chemical modifications around the piperidine ring. By altering the aliphatic chain, amide substituents, and benzoimidazol-2-one linker, they aim to optimize properties such as solubility, stability, and binding affinity . Our compound could serve as a starting point for such studies.

Safety and Hazards

The compound is labeled with the signal word Warning and has the hazard statement H302 . Precautionary statements include P264, P270, P330, and P501 .

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-28(25,26)23-12-8-16(9-13-23)20(24)22-11-10-17(14-22)27-19-7-6-15-4-2-3-5-18(15)21-19/h2-7,16-17H,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJAQZRKVDYCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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